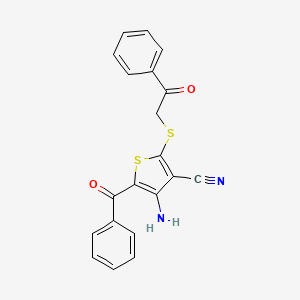

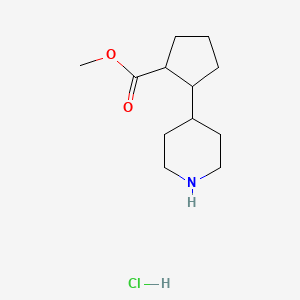

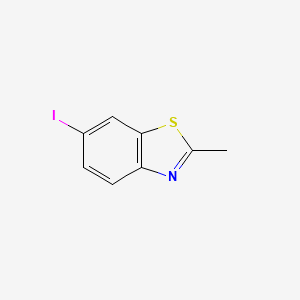

![molecular formula C12H18Cl2N4O2S B2606274 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride CAS No. 2039550-64-4](/img/structure/B2606274.png)

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

The molecular formula of this compound is C12H18Cl2N4O2S. The InChI code is 1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,9,13-15H,5-8H2;2*1H.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Michael addition between diamine and the in situ generated sulfonium salt . Deprotection of the resulting piperazines with PhSH followed by selective intramolecular cyclization reaction gives the final product .Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of compounds, including those similar to the chemical structure of interest, have been synthesized and evaluated for their potential in various therapeutic areas. For instance, derivatives of 1,2,4-benzothiadiazine have been synthesized and shown to lower blood pressure in normotensive rabbits and spontaneously hypertensive rats, highlighting their potential as antihypertensive agents (Dillard, Yen, Stark, & Pavey, 1980). Similarly, 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide has been identified as a new compound with sustained antihypertensive activity without the diuretic or hyperglycemic effects common to other antihypertensive drugs (Shimizu, Yoshida, Kadokawa, Hatano, Kuwashima, Nakatsuji, Nose, & Kobayashi, 1977).

Antimicrobial and Biofilm Inhibition

Compounds with piperazine linkage, similar to the chemical structure , have demonstrated potent antimicrobial and biofilm inhibition activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacies against various strains, including E. coli, S. aureus, and S. mutans, with some compounds demonstrating better biofilm inhibition activities than reference drugs (Mekky & Sanad, 2020).

Neuroleptic Activity

3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines, a structural analogue, have been synthesized and evaluated for potential neuroleptic activity. Compounds in this class were found to possess neuroleptic-like activity, suggesting their potential in the treatment of central nervous system disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Mécanisme D'action

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors and ion channels .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .

Propriétés

IUPAC Name |

3-(piperazin-1-ylmethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONAWYPCKDNYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NS(=O)(=O)C3=CC=CC=C3N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2606209.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)